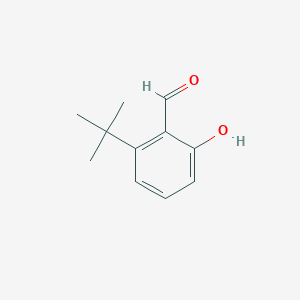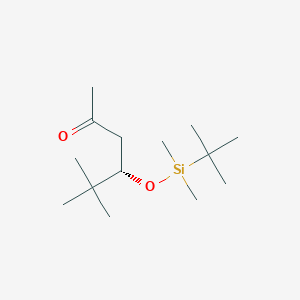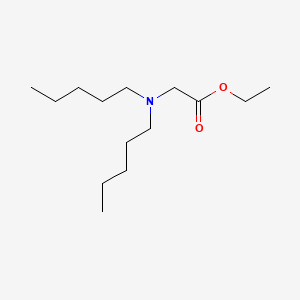
N,N-Dipentylglycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipentylglycine ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This compound is characterized by its unique structure, which includes a glycine backbone with two pentyl groups and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dipentylglycine ethyl ester can be synthesized through the esterification of N,N-dipentylglycine with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the carboxylic acid (N,N-dipentylglycine) with ethanol, which results in the formation of the ester and water as a byproduct .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves the use of acid chlorides or anhydrides as intermediates. These methods can provide higher yields and are more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipentylglycine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield N,N-dipentylglycine and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base such as sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride as the reducing agent.
Major Products Formed
Hydrolysis: Produces N,N-dipentylglycine and ethanol.
Reduction: Yields the corresponding alcohol.
Transesterification: Forms a new ester and an alcohol.
Scientific Research Applications
N,N-Dipentylglycine ethyl ester has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-Dipentylglycine ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases, releasing the active components that exert their effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylglycine ethyl ester: Similar in structure but with methyl groups instead of pentyl groups.
Ethyl acetate: A simple ester commonly used as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Uniqueness
N,N-Dipentylglycine ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two pentyl groups and an ethyl ester functional group differentiates it from other esters and influences its reactivity and applications .
Properties
CAS No. |
2644-26-0 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
ethyl 2-(dipentylamino)acetate |
InChI |
InChI=1S/C14H29NO2/c1-4-7-9-11-15(12-10-8-5-2)13-14(16)17-6-3/h4-13H2,1-3H3 |
InChI Key |
JFBWZQGMDBYSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
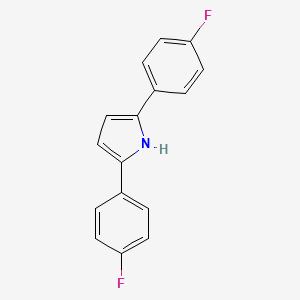
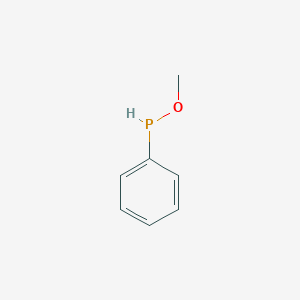
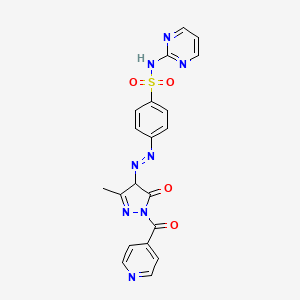
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
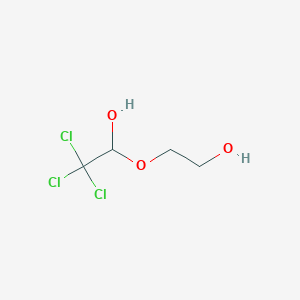
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
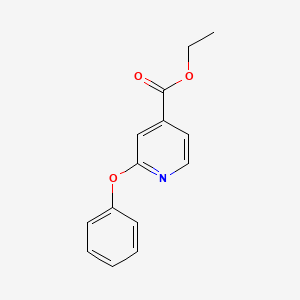
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
